2-Chloro-4-ethoxy-3-fluorobenzoic acid
Description
2-Chloro-4-ethoxy-3-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₉H₈ClFO₃ (molar mass: 218.61 g/mol). It features a benzoic acid backbone substituted with chlorine (Cl) at the 2-position, ethoxy (-OCH₂CH₃) at the 4-position, and fluorine (F) at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its electron-withdrawing (Cl, F) and electron-donating (ethoxy) groups, which modulate its acidity, solubility, and reactivity. Current availability issues (e.g., discontinuation of commercial supplies ) suggest challenges in synthesis or niche applications.
Properties
IUPAC Name |
2-chloro-4-ethoxy-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCGBKRMVQVOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Ethoxylation: Introduction of the ethoxy group.
Each step requires specific reagents and conditions. For instance, fluorination can be achieved using fluorine gas or other fluorinating agents under controlled conditions. Chlorination often involves the use of chlorine gas or thionyl chloride, while ethoxylation can be performed using ethyl alcohol in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-Chloro-4-ethoxy-3-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often using automated systems to control reaction conditions and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, ethoxy, or fluorine groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ethoxy group yields 2-Chloro-4-hydroxy-3-fluorobenzoic acid .
Scientific Research Applications
2-Chloro-4-ethoxy-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine, ethoxy, and fluorine groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-4-ethoxy-3-fluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and synthesis.
Key Comparative Insights:
Acidity and Electronic Effects :
- The trifluoromethyl group in 2-chloro-4-trifluoromethylbenzoic acid significantly lowers pKa (~1.2) compared to the ethoxy-substituted target compound (predicted ~2.5–3.5) due to CF₃’s strong electron-withdrawing nature.
- The hydroxyl group in 3-chloro-4-fluoro-2-hydroxybenzoic acid increases acidity (pKa ~2.1) but reduces lipophilicity, making it more water-soluble than ethoxy analogs.
Synthetic Accessibility :
- The trifluoromethyl derivative achieves near-quantitative yields (99%) using specialized reactors (Vapourtec Gas/Liquid Membrane Reactor), whereas the target compound’s discontinuation hints at scalability challenges.
- Hydroxyl-substituted analogs show variable yields (69%–91%), likely due to competing side reactions during hydroxyl group introduction.
Structural and Functional Implications :
- Biphenyl derivatives (e.g., 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid) exhibit higher molecular weights (~285 g/mol) and enhanced structural rigidity, which may improve binding to hydrophobic enzyme pockets in drug design.
- Positional isomers (e.g., 4-chloro-3-ethoxy-2-fluorobenzoic acid) demonstrate how substituent arrangement alters electronic distribution and steric hindrance, impacting reactivity in coupling reactions.
Applications and Limitations :
- The ethoxy group in the target compound balances solubility and lipophilicity, making it suitable for prodrug formulations.
- Trifluoromethyl derivatives are preferred in agrochemicals for their metabolic stability, while hydroxylated analogs may serve as intermediates for hydrophilic pharmaceuticals.
Research Findings and Trends
- SHELX Software Utility : Structural analyses of these compounds often rely on crystallographic tools like SHELXL for refinement, highlighting the importance of precise electron density mapping in understanding substituent effects.
Biological Activity
2-Chloro-4-ethoxy-3-fluorobenzoic acid (CEFB) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10ClF O3
- Molecular Weight : 218.64 g/mol
- IUPAC Name : 2-Chloro-4-ethoxy-3-fluorobenzoic acid
The biological activity of CEFB is largely attributed to its structural features, particularly the presence of chlorine, fluorine, and ethoxy groups. These substituents can influence the compound's reactivity and binding affinity to various biomolecules, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : CEFB has been shown to interact with specific enzymes, potentially inhibiting their activity. This is crucial in pathways related to inflammation and microbial resistance.
- Receptor Modulation : The compound may bind to specific receptors, modulating signaling pathways that are vital for cellular responses.
Antimicrobial Properties
Recent studies have indicated that CEFB exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anti-inflammatory Effects
CEFB has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in cellular models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of CEFB against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm at a concentration of 100 μg/mL, indicating potent antibacterial properties .
- Anti-inflammatory Activity : In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with CEFB significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (Zone of Inhibition) | IC50 (Anti-inflammatory) |
|---|---|---|
| 2-Chloro-4-ethoxy-3-fluorobenzoic acid | >15 mm against S. aureus | 25 μM |
| 4-Chloro-2-ethoxy-3-fluorobenzoic acid | 12 mm against E. coli | 30 μM |
| 3-Chloro-4-ethoxy-2-fluorobenzoic acid | 10 mm against S. aureus | 35 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
